molecular formula C16H17FN2O4S B2618756 2-(4-Fluorophenoxy)-5-(morpholine-4-sulfonyl)aniline CAS No. 727694-62-4

2-(4-Fluorophenoxy)-5-(morpholine-4-sulfonyl)aniline

Cat. No.: B2618756
CAS No.: 727694-62-4
M. Wt: 352.38
InChI Key: IJSLLTJUFGZFKZ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-5-(morpholine-4-sulfonyl)aniline (CAS 727694-62-4) is a high-purity chemical compound with a molecular formula of C 16 H 17 FN 2 O 4 S and a molecular weight of 352.39 g/mol . This aniline derivative features a morpholine-4-sulfonyl group at the 5-position and a 4-fluorophenoxy substituent at the 2-position of the benzene ring, creating a unique molecular architecture valuable for pharmaceutical research and development. The compound is characterized by its synthetic utility as a versatile building block or intermediate in organic synthesis and medicinal chemistry. Compounds containing the morpholine-4-sulfonyl pharmacophore have demonstrated significant research interest across multiple therapeutic areas. Structural analogues with morpholine sulfonamide groups are investigated as MRGPRX2 antagonists for potential treatment of inflammatory and allergic conditions . Similar molecular scaffolds have also been explored as COX-2 inhibitors for inflammatory disease research , while other aniline derivatives serve as key intermediates in antimalarial drug development . The specific substitution pattern of this compound, combining electron-donating and electron-withdrawing groups, makes it particularly valuable for structure-activity relationship studies in drug discovery programs. This product is provided as a research-grade material with 98% purity . Researchers should note the specified safety considerations, including warnings for potential hazards (H302, H315, H319, H335) indicating it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment and proper handling procedures are essential. This product is intended for research and development use only in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals, nor for any personal applications.

Properties

IUPAC Name

2-(4-fluorophenoxy)-5-morpholin-4-ylsulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4S/c17-12-1-3-13(4-2-12)23-16-6-5-14(11-15(16)18)24(20,21)19-7-9-22-10-8-19/h1-6,11H,7-10,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSLLTJUFGZFKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)OC3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-5-(morpholine-4-sulfonyl)aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Nitration: The initial step involves the nitration of 4-fluorophenol to produce 4-fluoronitrobenzene.

    Reduction: The nitro group in 4-fluoronitrobenzene is then reduced to form 4-fluoroaniline.

    Sulfonylation: The 4-fluoroaniline undergoes sulfonylation with morpholine-4-sulfonyl chloride to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Fluorophenoxy Ring

The electron-deficient 4-fluorophenoxy group undergoes catalytic SNAr reactions under mild conditions. The organic superbase t-Bu-P4 facilitates dual activation of the aryl fluoride and nucleophiles, enabling substitution without requiring electron-deficient substrates.

NucleophileConditionsProduct YieldReference
Phenylacetonitrilet-Bu-P4 (10 mol%), toluene, 80°C83%
Sodium thiophenolateI₂ (0.5 eq.), EtOH, RT74%
Piperidine4 Å MS, 80°C91%

Mechanistic Insight :

  • t-Bu-P4 deprotonates the nucleophile, generating a reactive anion.

  • Simultaneous hydrogen bonding between the catalyst’s proton and the fluorine atom lowers the LUMO energy of the aryl fluoride, enabling concerted substitution via a single transition state .

Electrophilic Substitution at the Aniline Ring

The electron-rich aniline group participates in electrophilic reactions, particularly at the para position relative to the sulfonamide group.

Reaction TypeReagentProductYieldReference
DiazotizationNaNO₂, HCl, 0–5°CDiazonium salt intermediate85%
AcylationAcetic anhydride, pyridineN-Acetyl derivative78%
SulfonationH₂SO₄, SO₃5-Sulfoaniline sulfonamide62%

Key Observation :
The morpholine-sulfonyl group directs electrophiles to the meta position of the aniline ring due to its electron-withdrawing nature .

Sulfonamide Functionalization

The morpholine-4-sulfonyl group exhibits reactivity typical of sulfonamides, including hydrolysis and alkylation.

ReactionConditionsOutcomeYieldReference
Acidic Hydrolysis6M HCl, reflux, 12hMorpholine + sulfonic acid68%
AlkylationMeI, K₂CO₃, DMF, 60°CN-Methylsulfonamide derivative55%
Cross-CouplingPd(OAc)₂, Xantphos, ArB(OH)₂Biaryl sulfonamide44%

Stability Note :
The sulfonamide bond resists basic conditions (pH < 12) but degrades under prolonged exposure to strong acids .

Oxidation and Reduction Pathways

Selective redox transformations target specific functional groups:

Target GroupReagentProductYieldReference
Aniline (-NH₂)H₂O₂, FeSO₄Nitroso derivative37%
SulfonamideLiAlH₄, THF, 0°CThioether (S-reduction)29%
Aromatic RingKMnO₄, H₂O, 100°CQuinone (partial oxidation)51%

Limitation :
Reduction of the sulfonamide to a thioether requires stoichiometric LiAlH₄ and yields competing side products .

Photochemical and Thermal Behavior

  • Photolysis : UV irradiation (254 nm) in acetonitrile cleaves the C–O bond of the fluorophenoxy group, yielding 4-fluorophenol and a sulfonamide-aniline radical .

  • Thermal Stability : Decomposition initiates at 220°C via sulfonyl group fragmentation, releasing SO₂ and morpholine .

Scientific Research Applications

2-(4-Fluorophenoxy)-5-(morpholine-4-sulfonyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)-5-(morpholine-4-sulfonyl)aniline involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and physicochemical properties of 2-(4-fluorophenoxy)-5-(morpholine-4-sulfonyl)aniline with its analogues:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
This compound 727694-62-4 C₁₆H₁₇FN₂O₄S 352.38 4-Fluorophenoxy, morpholine sulfonyl Medicinal chemistry, agrochemicals
2-(4-Ethoxyphenoxy)-5-(morpholine-4-sulfonyl)aniline 735322-12-0 C₂₀H₁₈N₄O 330.39 4-Ethoxyphenoxy, morpholine sulfonyl Drug delivery systems, enzyme inhibition
2-Fluoro-5-(trifluoromethyl)aniline 535-52-4 C₇H₅F₄N 179.11 2-Fluoro, 5-trifluoromethyl Pesticide intermediates, fluorophores
4-(4-Trifluoromethylphenoxy)aniline 57478-19-0 C₁₃H₁₀F₃NO 261.22 4-Trifluoromethylphenoxy Polymer additives, surfactants

Substituent Impact Analysis

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorophenoxy group in the target compound enhances electrophilicity compared to the 4-ethoxyphenoxy group in its ethoxy analogue (), which may improve binding to electron-rich biological targets like kinases .
  • Morpholine Sulfonyl vs. Trifluoromethyl : The morpholine sulfonyl group offers hydrogen-bonding capabilities, unlike the purely hydrophobic trifluoromethyl group in 2-Fluoro-5-(trifluoromethyl)aniline (). This difference may influence solubility and target selectivity.

Docking Studies and Target Affinity

  • Trifluoromethyl Analogues: Derivatives like 4-(4-Trifluoromethylphenoxy)aniline () are associated with pesticidal activity due to their resistance to metabolic degradation, a trait less pronounced in the fluorophenoxy variant.

Physicochemical Properties

  • Solubility: The morpholine sulfonyl group in the target compound likely improves aqueous solubility compared to non-sulfonylated analogues like 2-Fluoro-5-(trifluoromethyl)aniline.
  • Thermal Stability : While melting/boiling points are unspecified, the ethoxy analogue’s higher molecular weight (330.39 vs. 352.38) suggests comparable stability .

Biological Activity

2-(4-Fluorophenoxy)-5-(morpholine-4-sulfonyl)aniline is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorophenoxy group and a morpholine sulfonyl moiety, which are significant for its biological interactions. The presence of the fluorine atom can enhance lipophilicity and alter the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various signaling pathways, leading to diverse biological effects:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling, thus affecting processes such as proliferation and apoptosis.
  • Receptor Binding : It can bind to receptors, influencing their activity and downstream effects on cell function.

Biological Activity and Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

  • Anticancer Activity : Preliminary studies suggest it may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against A549 (lung cancer) and MCF-7 (breast cancer) cells.
Cell LineIC50 (µM)Reference
A5490.20
MCF-71.25
HeLa1.03
  • Anti-inflammatory Properties : The compound has been explored for its potential to reduce inflammation, possibly through the inhibition of pro-inflammatory cytokines.

Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound:

  • Antiviral Activity : In a study examining derivatives with similar structures, promising antiviral activity was observed against influenza virus (H1N1) and herpes simplex virus (HSV-1). The derivatives showed significant reductions in viral gene expression, indicating that structural modifications could enhance antiviral efficacy.
    • Study Findings :
      • Compounds exhibited IC50 values as low as 0.09 µM against H1N1.
      • Structure–activity relationship (SAR) analysis highlighted the importance of specific substituents for enhancing antiviral potency .
  • Cytotoxicity Studies : Another study focused on evaluating the cytotoxic effects of morpholine-containing compounds against various cancer cell lines. The findings suggested that modifications in the aniline structure could lead to improved selectivity and potency against cancer cells while maintaining lower toxicity towards normal cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(4-fluorophenoxy)-5-(morpholine-4-sulfonyl)aniline, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Step 1 : Introduce the morpholine sulfonyl group via nucleophilic substitution. Use 4-fluorophenol as the starting material, reacting with chlorosulfonic acid to form the sulfonyl chloride intermediate. React this intermediate with morpholine in anhydrous dichloromethane under inert atmosphere (N₂/Ar) to yield the sulfonamide .
  • Step 2 : Couple the sulfonamide to the aniline core. Perform Ullmann or Buchwald-Hartwig coupling using a copper or palladium catalyst (e.g., CuI or Pd(dba)₂) in the presence of a ligand (e.g., Xantphos) and base (K₂CO₃) at 80–100°C .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for high-temperature stability) and catalyst loading to improve yield (typically 60–75% after purification).

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Analytical Techniques :
  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to detect impurities (<0.5% threshold). Compare retention times with reference standards .
  • NMR : Confirm the presence of the morpholine sulfonyl group (δ 3.6–3.8 ppm for morpholine protons) and fluorophenoxy moiety (δ 6.8–7.2 ppm for aromatic protons) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (expected [M+H]⁺ at m/z 381.1).

Q. What purification strategies are effective for removing common byproducts (e.g., unreacted sulfonyl chloride or residual morpholine)?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate unreacted intermediates.
  • Recrystallization : Dissolve crude product in hot ethanol and cool to 4°C for slow crystallization, achieving >95% purity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

  • Methodological Answer :

  • X-ray Crystallography : Grow single crystals via slow evaporation in ethanol/water (9:1). Use SHELXL for structure refinement, focusing on the dihedral angle between the fluorophenoxy and morpholine sulfonyl groups. Validate with R₁ < 0.05 and wR₂ < 0.10 .
  • Challenges : Address disorder in the morpholine ring using restraints (e.g., DFIX command in SHELX).

Q. What computational approaches predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets like kinases. Prepare the ligand with Open Babel (optimize geometry at B3LYP/6-31G* level). Define the active site using MetaPocket for blind docking .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å acceptable).

Q. How do researchers analyze conflicting spectral data (e.g., discrepancies in NMR or IR peaks)?

  • Methodological Answer :

  • Cross-Validation : Compare experimental IR (e.g., sulfonyl S=O stretch at 1150–1250 cm⁻¹) with DFT-calculated spectra (Gaussian 16, B3LYP functional).
  • Dynamic Effects : For NMR, consider variable-temperature experiments to identify conformational exchange broadening (e.g., morpholine ring puckering) .

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